1,1-dichloro-2-diethoxyphosphorylsulfanylethene
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Overview
Description
Preparation Methods
The synthesis of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene typically involves the reaction of diethyl phosphorochloridothioate with 2,2-dichlorovinyl alcohol under controlled conditions. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
1,1-dichloro-2-diethoxyphosphorylsulfanylethene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of phosphorothioic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphorothioic acid analogs.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles, leading to the formation of substituted phosphorothioic acid esters
Scientific Research Applications
1,1-dichloro-2-diethoxyphosphorylsulfanylethene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural and domestic use
Mechanism of Action
The primary mechanism of action of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .
Comparison with Similar Compounds
1,1-dichloro-2-diethoxyphosphorylsulfanylethene can be compared with other organophosphorus compounds such as:
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but differs in its sulfur content and specific applications.
Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O,O-diethyl ester: Differentiated by its bromine and chlorine substituents, leading to varied chemical properties and uses.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Known for its unique pyridazinyl group, which imparts distinct biological activities.
These comparisons highlight the unique chemical structure and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1885-95-6 |
---|---|
Molecular Formula |
C6H11Cl2O3PS |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
1885-95-6 | |
Origin of Product |
United States |
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